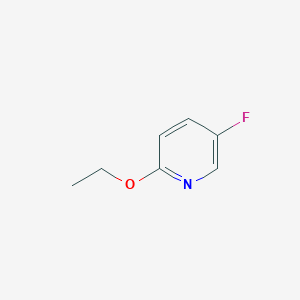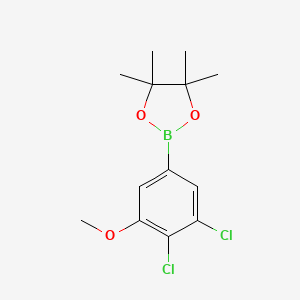
Ácido 3,4-dicloro-5-metoxifenilfenilborónico, éster de pinacol
Descripción general
Descripción
3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester is a type of organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the most common methods is the Suzuki–Miyaura coupling, which involves the use of a palladium catalyst . The reaction conditions are exceptionally mild and functional group tolerant . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .Chemical Reactions Analysis
The compound is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of a palladium catalyst and the transmetalation of the organoboron compound . Another reaction involving this compound is the protodeboronation of pinacol boronic esters, which utilizes a radical approach .Aplicaciones Científicas De Investigación
Acoplamiento Cruzado de Suzuki-Miyaura
El acoplamiento cruzado de Suzuki-Miyaura es una reacción fundamental en la química orgánica, particularmente en la síntesis de compuestos orgánicos complejos. La variante de éster de pinacol del ácido 3,4-dicloro-5-metoxifenilfenilborónico es un reactivo valioso en este proceso debido a su estabilidad y reactividad . Esta reacción se utiliza ampliamente para crear enlaces carbono-carbono en la industria farmacéutica, la ciencia de materiales y la síntesis de dispositivos electrónicos orgánicos.
Protodesboronación
La protodesboronación se refiere a la eliminación del grupo boro de los ésteres borónicos. El éster de pinacol del ácido 3,4-dicloro-5-metoxifenilfenilborónico puede sufrir protodesboronación, que es un paso crítico en la síntesis de varias moléculas orgánicas. Este proceso es esencial para la hidrometilación formal anti-Markovnikov de alquenos, que es una transformación valiosa en la química orgánica sintética .
Reacciones de Homologación
Las reacciones de homologación implican el alargamiento de la cadena de carbono de una molécula. El éster de pinacol del ácido 3,4-dicloro-5-metoxifenilfenilborónico se puede utilizar en reacciones de homologación para crear nuevos enlaces carbono-carbono, lo que lleva a la síntesis de moléculas más complejas. Esta aplicación es significativa en el desarrollo de nuevos fármacos y materiales .
Reacciones de Cruce Radical-Polar
Este compuesto puede participar en reacciones de cruce radical-polar, que son útiles para crear arquitecturas moleculares complejas. Estas reacciones son particularmente importantes en la síntesis de productos naturales y productos farmacéuticos, donde el control preciso de la estructura molecular es crucial .
Transformaciones de Grupos Funcionales
El grupo boro en el éster de pinacol se puede convertir en una amplia gama de grupos funcionales. Esta versatilidad lo convierte en una herramienta indispensable en rutas sintéticas de varios pasos, especialmente cuando se introducen grupos funcionales como aminas, alcoholes y haluros en el marco molecular .
Hidroboración Asimétrica
La hidroboración asimétrica es una técnica utilizada para introducir quiralidad en una molécula. El éster de pinacol del ácido 3,4-dicloro-5-metoxifenilfenilborónico se puede utilizar en reacciones de hidroboración asimétrica, que es un aspecto crítico de la síntesis de compuestos enantioméricamente puros para aplicaciones farmacéuticas .
Acoplamientos Cruzados Conjugados
Los acoplamientos cruzados conjugados implican la unión de dos fragmentos moleculares diferentes a través de un sistema conjugado. El éster de pinacol se utiliza en estas reacciones para crear moléculas complejas con sistemas conjugados, que son importantes en el desarrollo de materiales electrónicos orgánicos .
Síntesis de Productos Naturales y Análogos
Finalmente, el éster de pinacol se utiliza en la síntesis de productos naturales y sus análogos. Esta aplicación es particularmente relevante en el campo de la química medicinal, donde los productos naturales a menudo sirven como punto de partida para el desarrollo de nuevos agentes terapéuticos .
Direcciones Futuras
The future directions for the use of this compound could involve its application in various organic synthesis reactions, particularly in the development of new carbon–carbon bond forming reactions. Its use in the Suzuki–Miyaura coupling and other similar reactions suggests its potential for further exploration in the field of organic chemistry .
Propiedades
IUPAC Name |
2-(3,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXFMIKCTOWEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




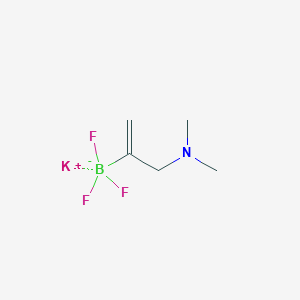
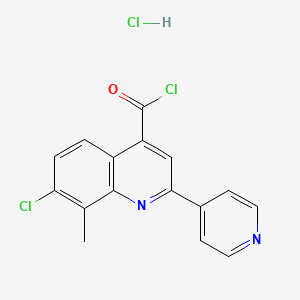
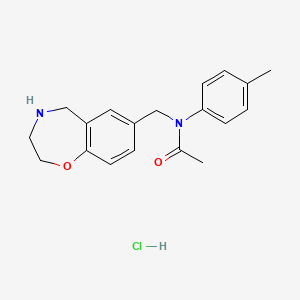
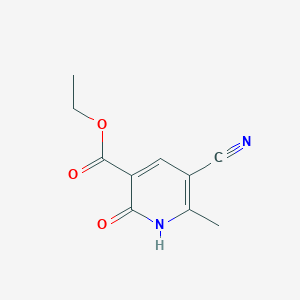
![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)
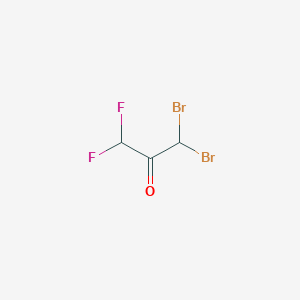
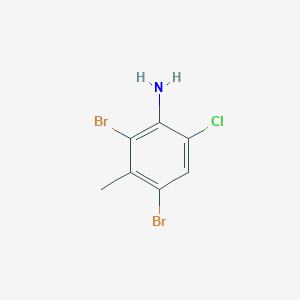
![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)
![Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate](/img/structure/B1426588.png)
![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)
